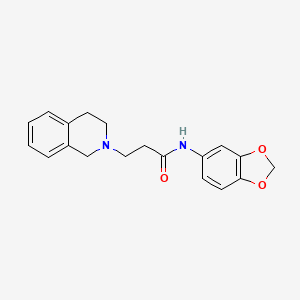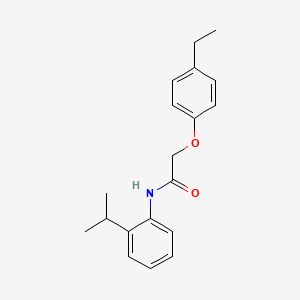![molecular formula C15H22N2O B5832570 N-[2-(1-piperidinyl)phenyl]butanamide](/img/structure/B5832570.png)
N-[2-(1-piperidinyl)phenyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-piperidinyl)phenyl]butanamide, also known as PB-22, is a synthetic cannabinoid that was first synthesized in 2012. PB-22 is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis. PB-22 has gained attention in the scientific community due to its potential applications in research and medicine.
Mecanismo De Acción
N-[2-(1-piperidinyl)phenyl]butanamide binds to the CB1 receptor in the brain and nervous system, which leads to the activation of a signaling pathway that produces the psychoactive effects of cannabis. The CB1 receptor is involved in the regulation of a wide range of physiological processes, including pain, appetite, and mood. N-[2-(1-piperidinyl)phenyl]butanamide has been found to be a potent agonist of the CB1 receptor, which makes it a useful tool for studying the effects of cannabinoids on this receptor.
Biochemical and Physiological Effects:
N-[2-(1-piperidinyl)phenyl]butanamide has been found to produce a wide range of biochemical and physiological effects that are similar to those of other synthetic cannabinoids. These effects include increased heart rate, blood pressure, and body temperature, as well as changes in mood, perception, and cognition. N-[2-(1-piperidinyl)phenyl]butanamide has also been found to have analgesic and anti-inflammatory effects, which may make it useful for the treatment of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(1-piperidinyl)phenyl]butanamide has several advantages as a tool for scientific research. It is a potent agonist of the CB1 receptor, which makes it useful for studying the effects of cannabinoids on this receptor. N-[2-(1-piperidinyl)phenyl]butanamide is also relatively easy to synthesize, which makes it accessible to researchers. However, there are also limitations to the use of N-[2-(1-piperidinyl)phenyl]butanamide in laboratory experiments. N-[2-(1-piperidinyl)phenyl]butanamide has been found to have a relatively short half-life in the body, which may limit its usefulness in some experiments. Additionally, N-[2-(1-piperidinyl)phenyl]butanamide has been found to produce a wide range of physiological effects, which may complicate the interpretation of some experimental results.
Direcciones Futuras
There are several future directions for research on N-[2-(1-piperidinyl)phenyl]butanamide. One area of interest is the development of new synthetic cannabinoids that are more selective for the CB1 receptor. Another area of interest is the investigation of the potential therapeutic applications of N-[2-(1-piperidinyl)phenyl]butanamide, particularly in the treatment of pain and inflammation. Further research is also needed to better understand the biochemical and physiological effects of N-[2-(1-piperidinyl)phenyl]butanamide, as well as its potential risks and limitations. Overall, N-[2-(1-piperidinyl)phenyl]butanamide has the potential to be a valuable tool for scientific research, and further investigation is needed to fully explore its potential applications.
Métodos De Síntesis
N-[2-(1-piperidinyl)phenyl]butanamide is synthesized through a multistep process that involves the reaction of 1-(4-bromobutyl)-2-(1-piperidinyl)benzene with 2-fluorobenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield N-[2-(1-piperidinyl)phenyl]butanamide.
Aplicaciones Científicas De Investigación
N-[2-(1-piperidinyl)phenyl]butanamide has been used in scientific research to study the effects of cannabinoids on the CB1 receptor. N-[2-(1-piperidinyl)phenyl]butanamide has been found to be a potent agonist of the CB1 receptor, with a binding affinity that is similar to that of other synthetic cannabinoids such as JWH-018 and AM-2201. N-[2-(1-piperidinyl)phenyl]butanamide has also been used in studies to investigate the role of the CB1 receptor in pain, anxiety, and addiction.
Propiedades
IUPAC Name |
N-(2-piperidin-1-ylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-2-8-15(18)16-13-9-4-5-10-14(13)17-11-6-3-7-12-17/h4-5,9-10H,2-3,6-8,11-12H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKAJFSRXZTZCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(1-naphthyloxy)acetyl]amino}benzoic acid](/img/structure/B5832507.png)



![2-[(2-ethylbutanoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5832525.png)
![methyl 4-ethyl-2-({[(2-furylmethyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5832529.png)
![1-[(2,3,4-trimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5832562.png)
![5-[(4-amino-3,5-dichlorophenyl)amino]-5-oxopentanoic acid](/img/structure/B5832564.png)


![2-[3-(2,2-dicyanovinyl)-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B5832581.png)
